molecular formula C22H20N6O4 B323797 N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B323797
M. Wt: 432.4 g/mol
InChI Key: RXELVCJTBHGNQF-UHFFFAOYSA-N
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Description

2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) is a complex organic compound with the molecular formula C22H20N6O4 and a molecular weight of 432.43 g/mol This compound is characterized by its unique structure, which includes two phenylhydrazinecarboxamide groups connected by a phenylenedi(carbonyl) linker

Preparation Methods

The synthesis of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) typically involves the reaction of 1,4-phenylenedi(carbonyl) chloride with N-phenylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and causing antimicrobial effects .

Comparison with Similar Compounds

2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

IUPAC Name

1-phenyl-3-[[4-[(phenylcarbamoylamino)carbamoyl]benzoyl]amino]urea

InChI

InChI=1S/C22H20N6O4/c29-19(25-27-21(31)23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(30)26-28-22(32)24-18-9-5-2-6-10-18/h1-14H,(H,25,29)(H,26,30)(H2,23,27,31)(H2,24,28,32)

InChI Key

RXELVCJTBHGNQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3

Origin of Product

United States

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